2-Methoxy-5-methyl-1,4-benzoquinone
Overview
Description
2-Methoxy-5-methyl-1,4-benzoquinone: is an organic compound with the molecular formula C8H8O3. It is a derivative of 1,4-benzoquinone, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the quinone ring. This compound is known for its distinctive redox properties and is used in various chemical and biological applications.
Mechanism of Action
Mode of Action
Quinones are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . They are electron carriers playing a role in photosynthesis . The mode of action of 2-Methoxy-5-methyl-1,4-benzoquinone involves the conversion of 2-methoxy-6-polyprenyl-1,4-benzoquinone (DDMQH 2) to 2-methoxy-5-methyl-6-polyprenyl-1,4-benzoquinone (DMQH 2) in the CoQ6 biosynthesis pathway .
Biochemical Pathways
The compound is involved in the CoQ6 biosynthesis pathway . This pathway is crucial for the production of Coenzyme Q, a vital component of the electron transport chain in mitochondria that plays a significant role in cellular respiration .
Pharmacokinetics
As a quinone, it is expected to have good bioavailability due to its lipophilic nature, which allows it to easily cross cell membranes .
Result of Action
The result of the action of this compound is the production of 2-methoxy-5-methyl-6-polyprenyl-1,4-benzoquinone (DMQH 2), a crucial intermediate in the CoQ6 biosynthesis pathway . This pathway is essential for the production of Coenzyme Q, which is involved in a variety of cellular processes, including energy production, antioxidant activity, and cell growth and maintenance .
Action Environment
The action of this compound, like other quinones, can be influenced by environmental factors. For instance, in aqueous solutions, quinones can interact with molecular oxygen to give rise to hydrogen peroxide, which, in the presence of iron, forms toxic hydroxyl radicals . This suggests that the action, efficacy, and stability of this compound could be influenced by factors such as the presence of oxygen and iron in its environment.
Biochemical Analysis
Biochemical Properties
2-Methoxy-5-methyl-1,4-benzoquinone plays a crucial role in biochemical reactions, particularly in redox cycling. It interacts with several enzymes and proteins, including those involved in the electron transport chain. For instance, it is a substrate for enzymes like coenzyme Q5 methyltransferase, which catalyzes the methylation of 2-methoxy-6-polyprenyl-1,4-benzoquinone to form 2-methoxy-5-methyl-6-polyprenyl-1,4-benzoquinone . This interaction is essential for the biosynthesis of ubiquinone, a key component in cellular respiration.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the redox state of cells, thereby impacting the activity of redox-sensitive transcription factors and enzymes. This compound can modulate the expression of genes involved in oxidative stress responses and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through redox cycling. It can undergo reversible oxidation and reduction, allowing it to shuttle electrons between different protein complexes in biological membranes. This redox activity is crucial for its role as an electron carrier in the electron transport chain. Additionally, it can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under dry conditions but can degrade in the presence of moisture. Long-term exposure to this compound can lead to alterations in cellular redox states and metabolic activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular respiration and energy production by facilitating electron transport. At high doses, it may induce oxidative stress and cause toxic effects, including cell death and tissue damage .
Metabolic Pathways
This compound is involved in the biosynthesis of ubiquinone, a vital component of the electron transport chain. It interacts with enzymes such as coenzyme Q5 methyltransferase, which catalyzes its conversion to 2-methoxy-5-methyl-6-polyprenyl-1,4-benzoquinone. This conversion is essential for maintaining the proper function of the electron transport chain and cellular respiration .
Transport and Distribution
Within cells, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to cellular membranes, where it participates in electron transport. The compound’s distribution is influenced by its hydrophobic nature, allowing it to accumulate in lipid-rich regions of cells .
Subcellular Localization
This compound is primarily localized in the mitochondrial inner membrane, where it plays a critical role in the electron transport chain. Its localization is directed by specific targeting signals and post-translational modifications that ensure its proper integration into the mitochondrial membrane. This subcellular localization is crucial for its function as an electron carrier and its involvement in cellular respiration .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-5-methyl-1,4-benzoquinone can be synthesized through several methods. One common approach involves the oxidation of 2-methoxy-5-methylphenol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium, such as sulfuric acid, to facilitate the oxidation process.
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic oxidation processes. These processes utilize catalysts like palladium (II) acetate in acetic acid to achieve high yields and purity. The use of continuous flow reactors and optimized reaction conditions ensures efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-5-methyl-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products:
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted quinone derivatives with various functional groups.
Scientific Research Applications
2-Methoxy-5-methyl-1,4-benzoquinone has a wide range of applications in scientific research, including:
Chemistry:
- Used as a redox-active compound in various chemical reactions and studies.
- Employed as a precursor for the synthesis of more complex quinone derivatives.
Biology:
- Investigated for its role in biological redox processes and electron transfer mechanisms.
- Studied for its potential antioxidant properties and effects on cellular oxidative stress.
Medicine:
- Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
- Used in the development of pharmaceutical compounds with quinone-based structures.
Industry:
- Utilized in the production of dyes and pigments due to its vibrant color properties.
- Employed in the synthesis of polymers and other industrial chemicals.
Comparison with Similar Compounds
2,6-Dimethoxy-1,4-benzoquinone: Similar structure with two methoxy groups.
2,3-Dimethoxy-5-methyl-1,4-benzoquinone: Similar structure with two methoxy groups and one methyl group.
2,5-Dimethyl-1,4-benzoquinone: Similar structure with two methyl groups.
Uniqueness: 2-Methoxy-5-methyl-1,4-benzoquinone is unique due to its specific substitution pattern, which imparts distinct redox properties and reactivity. The presence of both methoxy and methyl groups allows for versatile chemical modifications and applications in various fields.
Properties
IUPAC Name |
2-methoxy-5-methylcyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVOAGLABGZRSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CC1=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210314 | |
Record name | 2-Methoxy-5-methyl-1,4-benzoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50210314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614-13-1 | |
Record name | 2-Methoxy-5-methyl-1,4-benzoquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-5-methyl-1,4-benzoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxytoluquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3071 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methoxy-5-methyl-1,4-benzoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50210314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-Benzoquinone, 2-methoxy-5-methyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHOXY-5-METHYL-2,5-CYCLOHEXADIENE-1,4-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65F6O8111V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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